

Application Note: Quantification of Eclanamine Maleate Using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: *Eclanamine Maleate*

Cat. No.: *B162812*

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Abstract

This application note describes a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **Eclanamine Maleate** in bulk drug substance and pharmaceutical dosage forms. The proposed method is simple, precise, and accurate, making it suitable for routine quality control and stability studies.

Introduction

Eclanamine is a pharmaceutical compound, and its maleate salt is of interest for various therapeutic applications.[1] **Eclanamine Maleate** has a molecular formula of $C_{16}H_{22}Cl_2N_2O \cdot C_4H_4O_4$ and a molecular weight of 445.34 g/mol.[2] A robust and reliable analytical method is crucial for ensuring the quality, potency, and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds. This note details an isocratic RP-HPLC method developed for the quantification of **Eclanamine Maleate**, based on principles applied to similar amine maleate compounds.[3][4][5]

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

A reversed-phase C18 column was selected for the separation. The mobile phase consisted of a mixture of a phosphate buffer and an organic solvent to ensure good peak shape and resolution. The detection wavelength was chosen to provide optimal sensitivity for **Eclanamine Maleate**.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	220 nm
Run Time	10 minutes

Standard and Sample Preparation

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **Eclanamine Maleate** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for linearity studies.
- **Sample Preparation (from a hypothetical tablet formulation):** Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of **Eclanamine Maleate** to a

100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 μ m nylon filter, discarding the first few mL of the filtrate. Dilute the filtered solution with the mobile phase to a final concentration of approximately 10 μ g/mL.

Results and Discussion

The developed method demonstrated good separation of Eclanamine from the maleate peak and any potential degradation products. The system suitability parameters were found to be within the acceptable limits as per ICH guidelines.

System Suitability

Parameter	Acceptance Criteria	Observed Value
Retention Time (min)	-	~ 5.8
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	> 5000
%RSD of Peak Area	$\leq 2.0\%$	< 1.0%

Method Validation

The method would require full validation as per ICH Q2(R1) guidelines. A summary of expected validation data is presented below.

Validation Parameter	Results
Linearity	A linear relationship between peak area and concentration is expected in the range of 1-50 µg/mL with a correlation coefficient (r^2) > 0.999.
Accuracy	The mean recovery at different concentration levels (80%, 100%, and 120%) is expected to be within 98-102%.
Precision	The relative standard deviation (%RSD) for repeatability and intermediate precision is expected to be less than 2.0%.
Specificity	The method is expected to be specific, with no interference from placebo or common degradation products.
Robustness	The method is expected to be robust with respect to small, deliberate changes in mobile phase composition, pH, and flow rate.

Conclusion

The proposed HPLC method is suitable for the quantification of **Eclanamine Maleate** in bulk and pharmaceutical dosage forms. The method is simple, rapid, and would be expected to demonstrate excellent linearity, accuracy, and precision upon full validation.

Protocol: HPLC Quantification of Eclanamine Maleate

1.0 Objective

To provide a detailed procedure for the quantitative determination of **Eclanamine Maleate** by RP-HPLC.

2.0 Scope

This protocol applies to the analysis of **Eclanamine Maleate** in bulk drug substance and finished pharmaceutical products.

3.0 Materials and Reagents

- **Eclanamine Maleate** Reference Standard
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Water (HPLC Grade)
- 0.45 µm Nylon Syringe Filters

4.0 Equipment

- High-Performance Liquid Chromatograph with UV Detector
- Analytical Balance
- pH Meter
- Sonicator
- Centrifuge
- Volumetric flasks and pipettes

5.0 Procedure

5.1 Preparation of Mobile Phase (0.05 M Phosphate Buffer pH 4.0 : Acetonitrile, 60:40)

- Weigh 6.8 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.
- Adjust the pH of the buffer to 4.0 ± 0.05 with dilute orthophosphoric acid.

- Filter the buffer solution through a 0.45 μm membrane filter.
- Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.
- Degas the mobile phase by sonication or other suitable means before use.

5.2 Preparation of Standard Solution (10 $\mu\text{g/mL}$)

- Accurately weigh approximately 10 mg of **Eclanamine Maleate** reference standard into a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate to dissolve.
- Dilute to the mark with the mobile phase and mix thoroughly (Stock Solution: 100 $\mu\text{g/mL}$).
- Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase (Working Solution: 10 $\mu\text{g/mL}$).

5.3 Preparation of Sample Solution (from a hypothetical tablet, 10 $\mu\text{g/mL}$)

- Determine the average weight of 20 tablets.
- Grind the tablets into a fine, uniform powder.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Eclanamine Maleate** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.
- Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
- Filter the resulting supernatant through a 0.45 μm nylon syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

- This solution has a nominal concentration of 100 µg/mL. Pipette 10 mL of this filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase for a final concentration of 10 µg/mL.

5.4 Chromatographic Analysis

- Set up the HPLC system according to the chromatographic conditions specified in the Application Note.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
- Inject the standard solution five times and check for system suitability. The %RSD for the peak areas should be not more than 2.0%.
- Inject the sample solution in duplicate.
- After the analysis is complete, wash the column with a suitable solvent mixture (e.g., Methanol:Water 80:20) and store it as per the manufacturer's recommendations.

6.0 Calculation

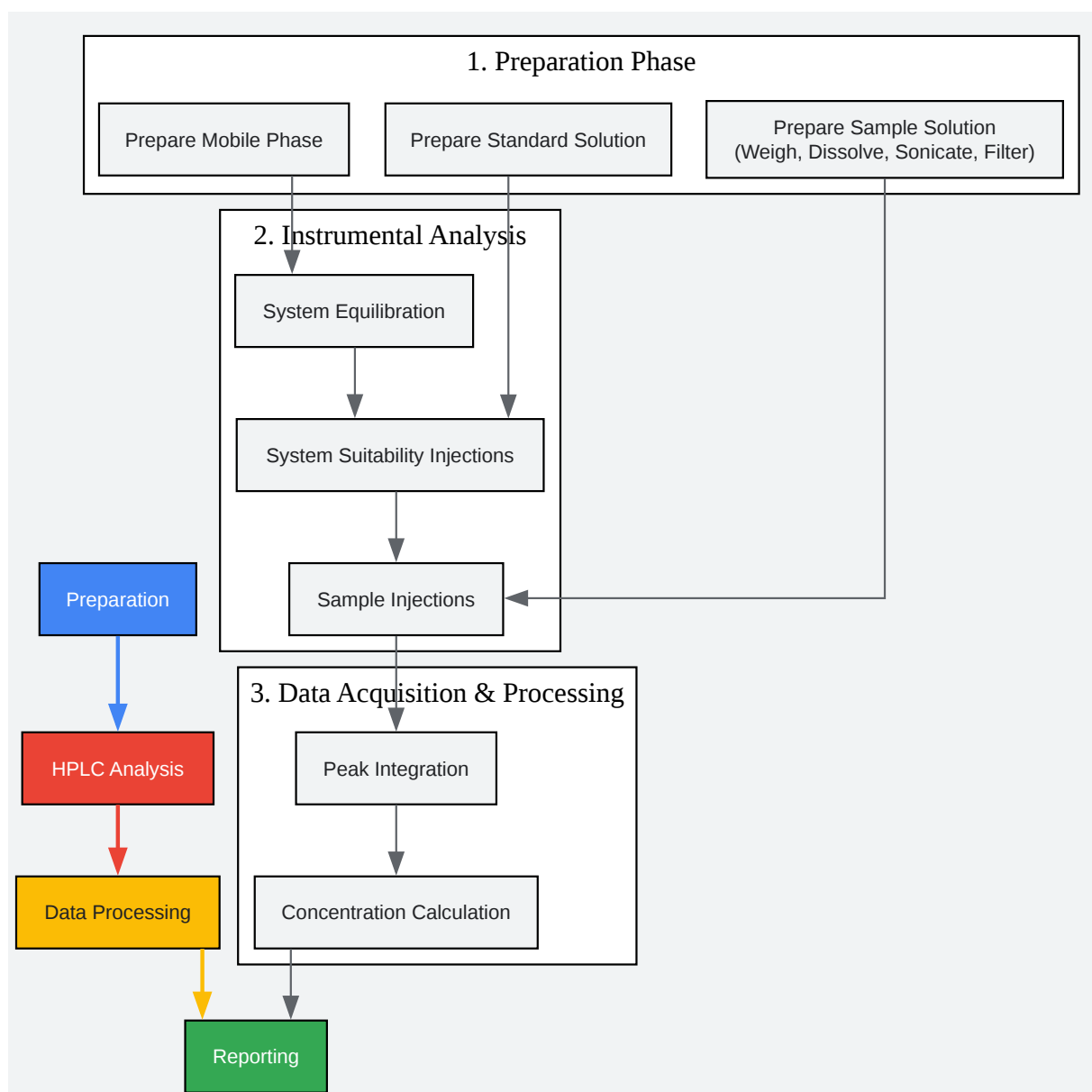
Calculate the amount of **Eclanamine Maleate** in the sample using the following formula:

Where:

- A_{spl} = Peak area of **Eclanamine Maleate** in the sample solution
- A_{std} = Average peak area of **Eclanamine Maleate** in the standard solution
- C_{std} = Concentration of the standard solution (µg/mL)
- C_{spl} = Concentration of the sample solution (µg/mL)
- Avg. Wt. = Average weight of one tablet (mg)

- Wt._spl = Weight of the tablet powder taken for analysis (mg)
- P = Potency of the **Eclanamine Maleate** reference standard (%)

Visualizations



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Caption: HPLC workflow for **Eclanamine Maleate** quantification.

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